
4,6-Dichloropyrimidine-5-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields.
Preparation Methods
The synthesis of 4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound using suitable reagents.
Condensation Reactions: The compound can undergo condensation reactions with various carbonyl compounds to form Schiff bases or other derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE has several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the chlorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE can be compared with other pyrimidine derivatives, such as:
5-Amino-4,6-dichloropyrimidine: Similar in structure but with an amino group at position 5 instead of an oxime group.
4,6-Dichloro-5-methoxypyrimidine: Contains a methoxy group at position 5, which alters its chemical reactivity and biological activity.
The uniqueness of 4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE lies in its oxime group, which imparts distinct chemical properties and potential biological activities compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C5H3Cl2N3O |
|---|---|
Molecular Weight |
192.00 g/mol |
IUPAC Name |
(NE)-N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H/b10-1+ |
InChI Key |
AEQBNPPKIJAQDQ-BCTAIJSYSA-N |
Isomeric SMILES |
C1=NC(=C(C(=N1)Cl)/C=N/O)Cl |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
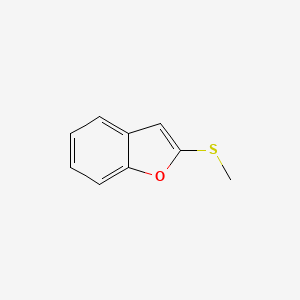
![ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate](/img/structure/B15093590.png)
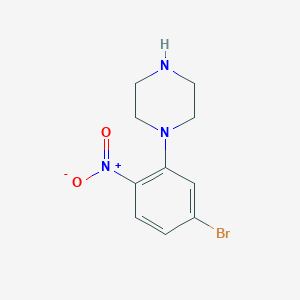

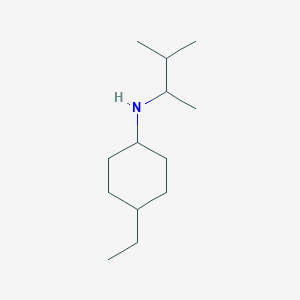
![2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15093635.png)
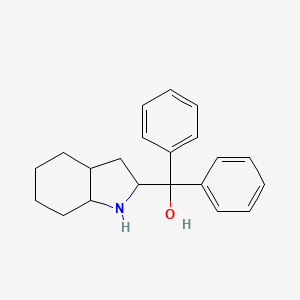
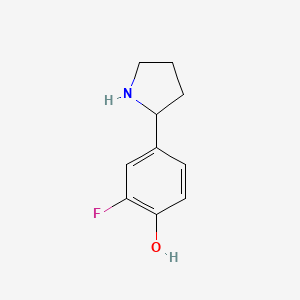
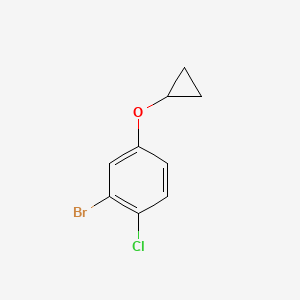
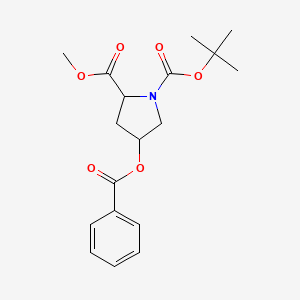

![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
